84082-64-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

gastric mucin . Gastric mucin is a large glycoprotein that plays a crucial role in protecting the gastrointestinal tract from acid, proteases, pathogenic microorganisms, and mechanical trauma . It is primarily derived from the stomach lining of pigs and is used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Ethanol Precipitation Method:

Digestion: The gastric mucosa is minced and placed in an acid-resistant vessel. Hydrochloric acid is added to adjust the pH to 3-3.5, and the mixture is digested at 40-45°C for 4 hours.

Filtration: The digested mixture is filtered through double-layer gauze to remove impurities.

Precipitation: Ethanol is added to the filtrate to achieve a 70% ethanol concentration. The mixture is left to stand at 0-5°C for 12 hours to precipitate the gastric mucin.

Drying: The precipitate is collected, washed with ethanol, and dried at 70°C to obtain crude gastric mucin.

-

Acetone Fractional Precipitation Method:

Digestion: The gastric mucosa is minced and mixed with hydrochloric acid to adjust the pH to 2.5-3. The mixture is digested at 45°C for 3-4 hours.

Filtration: The digested mixture is filtered, and the filtrate is stored at temperatures below 5°C.

Precipitation: Cold acetone is added to the filtrate to achieve a relative density of 0.94-0.96, causing the gastric mucin to precipitate.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Gastric mucin can undergo oxidation reactions, particularly with oxidants produced within the gastrointestinal lumen.

Hydrolysis: Gastric mucin can be hydrolyzed by acids, breaking down into various proteins and polysaccharides.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals and other reactive oxygen species.

Hydrolysis: Hydrochloric acid and other acidic conditions.

Major Products Formed:

Oxidation: Oxidized mucin with altered viscoelastic properties.

Hydrolysis: Proteins and polysaccharides resulting from the breakdown of mucin.

Scientific Research Applications

Gastric mucin has a wide range of scientific research applications:

Chemistry: Used as a model glycoprotein in studies of glycosylation and protein-carbohydrate interactions.

Industry: Employed in the formulation of pharmaceuticals and as a component in various industrial products.

Mechanism of Action

Gastric mucin can be compared with other mucins and glycoproteins:

Mucin Type II: Also derived from porcine stomach, but with different sialic acid content and purification levels.

Mucin from Bovine Submaxillary Glands: Similar in function but derived from a different source and used in different applications.

Uniqueness:

Comparison with Similar Compounds

- Mucin Type II

- Mucin from Bovine Submaxillary Glands

Properties

CAS No. |

84082-64-4 |

|---|---|

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

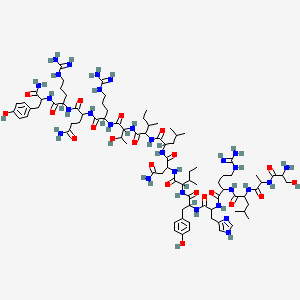

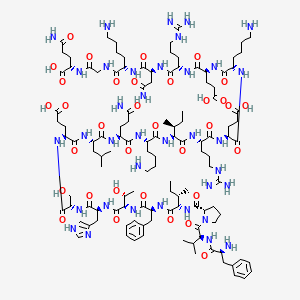

![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)